![molecular formula C16H10 B14682592 Cycloocta[def]biphenylene CAS No. 36230-20-3](/img/structure/B14682592.png)
Cycloocta[def]biphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloocta[def]biphenylene is an organic compound with the molecular formula C₁₆H₁₀. It is a polycyclic aromatic hydrocarbon composed of a unique arrangement of carbon atoms forming a planar structure. This compound is known for its antiaromatic properties, which make it an interesting subject of study in the field of organic chemistry .
Méthodes De Préparation
Cycloocta[def]biphenylene can be synthesized through various methods. One notable synthetic route involves the double Wittig reaction of biphenylene bisylide with glyoxal. This method, however, yields a low isolated product . Another approach involves the cyclotetramerization of acetylene with nickel cyanide, a method that has been used to synthesize related compounds .
Analyse Des Réactions Chimiques
Cycloocta[def]biphenylene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cycloocta[def]biphenylene has various applications in scientific research. Its unique structure and antiaromatic properties make it a valuable compound for studying electronic properties and molecular interactions. Additionally, its structure allows for the exploration of new catalytic processes and the development of novel chemical reactions .
Mécanisme D'action
The mechanism of action of cycloocta[def]biphenylene involves its interaction with molecular targets through its planar structure. This interaction can influence electronic properties and molecular stability. The compound’s antiaromatic nature affects its reactivity and the pathways it engages in during chemical reactions .
Comparaison Avec Des Composés Similaires
Cycloocta[def]biphenylene can be compared to other similar compounds such as biphenylene, cyclooctatetraene, and azulene. While biphenylene shares a similar structural motif, this compound’s unique arrangement of carbon atoms gives it distinct antiaromatic properties . Cyclooctatetraene, on the other hand, is known for its aromaticity and different electronic properties . Azulene, another nonbenzenoid aromatic compound, also exhibits unique electronic characteristics .
Propriétés
Numéro CAS |
36230-20-3 |
|---|---|
Formule moléculaire |
C16H10 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tetracyclo[10.4.0.02,7.03,16]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-6-12-8-4-10-14-13-9-3-7-11(5-1)15(13)16(12)14/h1-10H |
Clé InChI |
MIVPGLMEYKOZRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC=C3C2=C4C3=CC=CC4=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



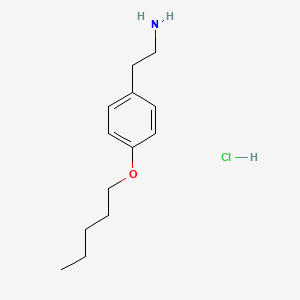
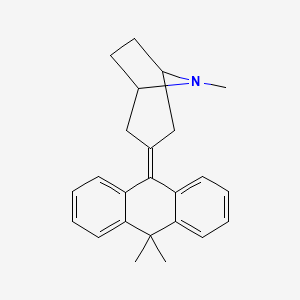
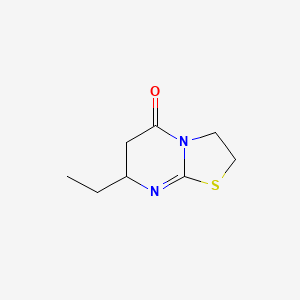
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)
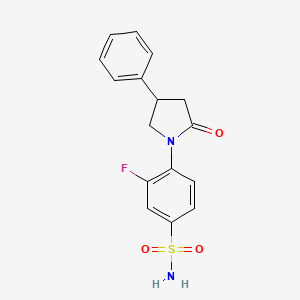
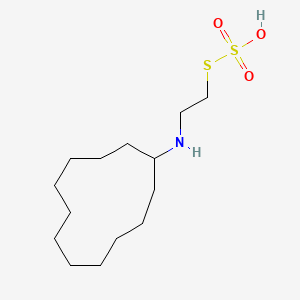
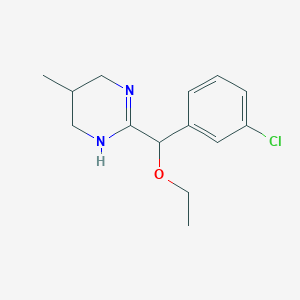
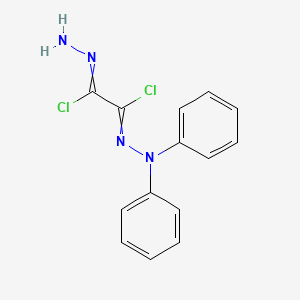
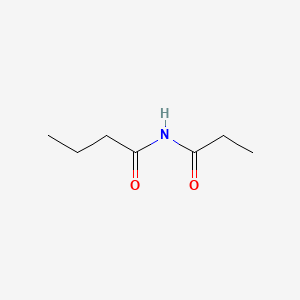

![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
